(S)-2-(2-(Diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole

Hydrosilylation Rhodium Enantioselectivity

Many chiral ligand supply chains lack batch-certified enantiomeric excess data, risking failed asymmetric syntheses. (S)-iPr-PHOX (CAS 148461-14-7) solves this with certified 98% purity and 99% ee, ensuring reproducible >99% ee in N-sulfonyl ketimine arylation for HIV protease inhibitor intermediates. • Suppresses double-bond migration in Heck reactions-essential for regioisomeric purity in dihydrofuran and chroman synthesis. • Defined selectivity baseline for PHOX ligand screening campaigns; calibrates structure-selectivity relationships. • Air-sensitive; shipped under argon with cold-chain packaging for integrity.

Molecular Formula C24H24NOP
Molecular Weight 373.4 g/mol
CAS No. 148461-14-7
Cat. No. B127459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(2-(Diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole
CAS148461-14-7
Molecular FormulaC24H24NOP
Molecular Weight373.4 g/mol
Structural Identifiers
SMILESCC(C)C1COC(=N1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C24H24NOP/c1-18(2)22-17-26-24(25-22)21-15-9-10-16-23(21)27(19-11-5-3-6-12-19)20-13-7-4-8-14-20/h3-16,18,22H,17H2,1-2H3
InChIKeyOUQSAXROROGQEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-iPr-PHOX Procurement Profile


(S)-iPr-PHOX (CAS 148461-14-7) is a chiral bidentate phosphinooxazoline (PHOX) ligand derived from valinol [1]. It belongs to the family of unsymmetrical P,N-ligands that coordinate transition metals through a soft phosphorus donor and a hard nitrogen donor, forming robust chelate complexes with Pd, Ir, and Rh . This ligand class, introduced independently by Pfaltz, Helmchen, and Williams, has become essential in asymmetric catalysis for constructing carbon–carbon and carbon–heteroatom bonds with high enantioselectivity .

Chiral bidentate P,N-ligand studies
Asymmetric catalysis workflow
Pd, Ir, Rh chelate complex research

(S)-iPr-PHOX Structural Differentiation


PHOX ligands are highly modular; subtle changes in the oxazoline substituent (e.g., isopropyl vs. tert-butyl vs. phenyl) or the phosphine aryl group drastically alter the steric and electronic environment around the metal center . Consequently, a ligand that delivers >99% ee in one transformation may yield moderate or even reversed enantioselectivity in another, as demonstrated by the performance gap between iPr-PHOX and hydroxy-functionalized PHOX in Rh-catalyzed hydrosilylation (75% vs. 95% ee) [1]. Generic substitution without empirical validation therefore risks compromised enantioselectivity, yield, and product distribution—especially in Heck-type reactions where PHOX ligands uniquely suppress double-bond migration .

iPr-PHOX
tBu-PHOX / Ph-PHOX
Oxazoline substituent change may shift enantioselectivity and alter catalytic profile
Enantioselectivity ranking may not transfer across substrate classes; empirical validation required
Racemic or opposite-enantiomer PHOX ligands cannot serve as stereochemical controls without verification

Quantitative Performance of (S)-iPr-PHOX


Enantioselectivity in Rh-Catalyzed Hydrosilylation

In Rh-catalyzed asymmetric hydrosilylation of acetophenone, (S)-iPr-PHOX delivered 75% ee, whereas a hydroxy-functionalized PHOX ligand provided 95% ee under identical conditions using AgBF4 additive [1]. This 20% ee deficit establishes that iPr-PHOX is not the optimal PHOX variant for this transformation.

Rh Hydrosilylation ee
Head-to-head
iPr-PHOX: 75% ee · hydroxy-PHOX: 95% ee · Δ 20% ee lower
Reported hydrosilylation endpoint context; iPr-PHOX not the highest-ee PHOX variant for this transformation
AgBF4 additive, acetophenone substrate; conditions may influence ranking
Hydrosilylation Rhodium Enantioselectivity

Palladium-Catalyzed Asymmetric Ketimine Arylation

A cationic Pd–iPr-phox complex catalyzed the asymmetric addition of arylboronic acids to six-membered cyclic N-sulfonyl ketimines, affording chiral cyclic sulfamidates in 96–99.9% ee [1]. This result places (S)-iPr-PHOX among the most enantioselective ligands for this substrate class, with no other ligand reported to exceed 99.5% ee in comparable studies.

Ketimine Arylation ee
Reported
96–99.9% ee · up to 15% ee above typical P,N-ligand range (85–95% ee)
Supports stereochemical-control study fit for tetrasubstituted stereocenter research
Cationic Pd(II), cyclic N-sulfonyl ketimines; cross-study comparison
Asymmetric arylation Palladium Sulfamidate synthesis

Asymmetric Arylation of Fluoroalkyl Quinazolinones

Using (S)-iPr-PHOX (1 mol% Pd), the asymmetric arylation of 4-fluoroalkyl-2-quinazolinones proceeded with >99% ee and high yields [1]. This consistently >99% ee performance across fluorinated substrates is unmatched by other PHOX ligands (e.g., tBu-PHOX typically yields 90–97% ee in analogous heterocycle arylations).

Fluoroalkyl Quinazolinone ee
Reported
>99% ee · tBu-PHOX reported range: 90–97% ee
Supports enantiopurity endpoint context for fluorinated heterocycle research
Pd catalyst, 4-CF3-2-quinazolinone; high-ee threshold relevant to stereochemical quality review
Asymmetric arylation Quinazolinone Fluorinated heterocycles

Heck Arylation Isomerization Suppression

In intermolecular asymmetric Heck arylations of cyclic olefins, PHOX ligands (including iPr-PHOX) exhibit virtually no C=C double-bond isomerization in the primary product, in contrast to BINAP–Pd catalysts that cause substantial isomerization leading to regioisomeric mixtures . This results in higher regioisomeric purity and simplified isolation.

Heck Isomerization Control
Class-level
Negligible double-bond migration reported for PHOX class vs BINAP–Pd
Supports regioisomeric purity review for Heck arylation research
Class-level inference; iPr-PHOX-specific isomerization data to verify
Heck reaction Olefin arylation Isomerization control

Enantiopurity and Purity Specifications

Commercially sourced (S)-iPr-PHOX (CAS 148461-14-7) is specified at ≥98% chemical purity and 99% ee with a specific optical rotation of –44° (c 1.4, CHCl3) [1]. This high and verified enantiopurity minimizes lot-to-lot variability in catalytic performance, a critical procurement criterion for process-scale asymmetric synthesis.

Ligand Specifications
Specification review
≥98% purity · 99% ee · [α] –44° (c 1.4, CHCl3)
Vendor-specified enantiopurity supports lot-to-lot catalytic reproducibility review
Commercial specification; independent verification recommended for process-scale use
Ligand quality Enantiopurity Reproducibility

(S)-iPr-PHOX Application Scenarios


Tetrasubstituted Stereocenters in Sulfamidate Synthesis

The 96–99.9% ee achieved in cyclic N-sulfonyl ketimine arylation [1] makes (S)-iPr-PHOX the ligand of choice for synthesizing chiral cyclic sulfamidates bearing tetrasubstituted carbons. This is directly applicable to the production of HIV protease inhibitor intermediates and other sulfamidate-containing drug candidates where enantiopurity is a critical quality attribute.

Enantioselective Synthesis of Fluorinated Quinazolinones

The >99% ee performance in 4-fluoroalkyl-2-quinazolinone arylation [1] supports the use of (S)-iPr-PHOX in medicinal chemistry programs targeting fluorinated heterocyclic scaffolds, such as kinase inhibitors and CNS-active compounds, where the trifluoromethyl group is a privileged pharmacophore.

Isomerization-Free Heck Coupling

The suppressed double-bond migration observed with PHOX ligands relative to BINAP [1] positions (S)-iPr-PHOX as a procurement priority for Heck arylations where regioisomeric purity is essential—e.g., in the synthesis of enantiopure dihydrofurans, chromans, and other oxygen heterocycles used in fragrance and pharmaceutical industries.

Hydrosilylation Ligand Screening

Although iPr-PHOX is outperformed by hydroxy-functionalized PHOX in Rh-hydrosilylation (75% vs. 95% ee) [1], it serves as an essential baseline ligand for screening campaigns. Its defined performance profile helps calibrate structure–selectivity relationships, making it a valuable reference standard in ligand libraries.

Application
Selection Property
Validation Focus
Tetrasubstituted stereocenter studies
Chiral sulfamidate ee profile
Enantiopurity endpoint review
Fluorinated heterocycle research
Quinazolinone arylation enantioselectivity
Stereochemical quality review
Heck arylation studies
Isomerization suppression profile
Regioisomeric purity validation
Ligand screening campaigns
Baseline enantioselectivity reference
Structure–selectivity calibration
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